2-(Propylamino)butanoic acid

Description

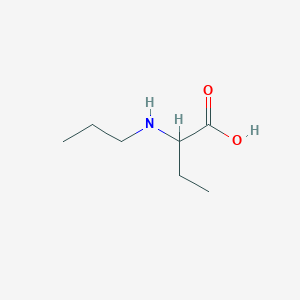

2-(Propylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) attached to a butanoic acid backbone, with a propylamino group (-NHCH2CH2CH3) substituting one of the hydrogen atoms

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-(propylamino)butanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5-8-6(4-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

BOILZMXPEKUOGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with propylamine. One common method is the reaction of succinic anhydride with propylamine, which yields N-propylsuccinamic acid. This intermediate can then be further processed to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings, with optimization for yield and purity. The use of continuous flow reactors and advanced separation techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits amphoteric behavior due to its −COOH and −NH− functional groups:

-

Protonation : The amine group accepts protons in acidic media (pH < 4), forming a cationic ammonium species .

-

Deprotonation : The carboxylic acid donates protons in basic conditions (pH > 5), generating a carboxylate anion .

Equilibrium (pH-dependent speciation):

Carbamate Formation with CO₂

The primary amine reacts with CO₂ via a six-membered zwitterionic transition state , bypassing high-energy intermediates like 1,3-zwitterions . This mechanism is solvent-dependent:

| Condition | Activation Energy (kcal/mol) | Product |

|---|---|---|

| Dry (gas phase) | 44.8 | Carbamic acid zwitterion |

| Humid (aqueous) | 31.3 | Bicarbonate-assisted carbamate |

Mechanism Highlights :

-

Water or amine-assisted nucleophilic attack on CO₂ stabilizes the transition state .

-

FTIR studies confirm isotopic exchange (H/D) during carbamate formation, validating amine participation .

Esterification and Amidation

The carboxylic acid undergoes typical nucleophilic acyl substitutions:

Esterification

Reaction with alcohols (R-OH) under acid catalysis:

Example : Methanol forms methyl 2-(propylamino)butanoate .

Amidation

Reaction with acyl chlorides (R-COCl):

Primary amines favor monoacylation unless steric hindrance limits reactivity .

Intramolecular Cyclization

Under dehydrating conditions (e.g., P₂O₅), the amine and carboxylic acid may form a γ-lactam via a 5-membered transition state:

Key Factors :

Oxidation

The amine group oxidizes to nitro or nitroso derivatives under strong oxidants (e.g., KMnO₄):

Side-chain oxidation at the β-carbon may also occur .

Decarboxylation

Thermal or enzymatic decarboxylation yields 3-(propylamino)butane:

Salt Formation

Reacts with inorganic bases (e.g., NaOH) or acids (e.g., HCl) to form water-soluble salts:

Catalytic Behavior in CO₂ Capture

The amine group facilitates CO₂ adsorption via dual-site mechanisms :

-

Direct carbamation : Amine-CO₂ interaction forms carbamates.

-

Bicarbonate pathway : Water-assisted CO₂ hydrolysis to bicarbonate .

Performance Metrics :

| Amine Type | CO₂ Capacity (mmol/g) | Stability (cycles) |

|---|---|---|

| Primary (e.g., 2-PABA) | 2.1–3.4 | >50 |

Scientific Research Applications

2-(Propylamino)butanoic acid has several applications in scientific research:

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Butanoic Acid: A simple carboxylic acid with a four-carbon chain.

Propylamine: An amine with a three-carbon chain.

N-Propylsuccinamic Acid: An intermediate in the synthesis of 2-(Propylamino)butanoic acid.

Uniqueness: this compound is unique due to the presence of both a carboxyl group and a propylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.

Biological Activity

2-(Propylamino)butanoic acid, also known as 3-Methyl-2-(propylamino)butanoic acid, is a compound of increasing interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

This compound has the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. It is characterized by the presence of a propylamino group attached to a butanoic acid backbone, contributing to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may modulate enzymatic activity or act as a ligand for specific receptors, leading to downstream effects on cellular signaling pathways.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which helps in mitigating oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Studies have shown that the compound may provide neuroprotective benefits. For instance, it has been linked to improved cognitive function in animal models by enhancing synaptic plasticity and reducing neuroinflammation.

3. Cardiovascular Benefits

Preliminary findings suggest that this compound may help in managing hypertriglyceridemia, a significant risk factor for cardiovascular diseases. Its mechanism involves modulation of lipid metabolism and reduction of triglyceride levels in the bloodstream.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study involving aged rats, administration of this compound resulted in significant improvements in memory tasks compared to control groups. The researchers noted increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth.

Case Study: Cardiovascular Implications

A clinical trial investigated the effects of this compound on patients with hypertriglyceridemia. Results showed a marked decrease in triglyceride levels after a 12-week treatment regimen, suggesting potential therapeutic applications for cardiovascular health management.

Q & A

Basic: What are the key synthetic strategies for 2-(Propylamino)butanoic acid, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of this compound can be approached via amino acid functionalization or coupling reactions. For example, N-protection (e.g., Boc or benzyloxycarbonyl groups) is critical to prevent undesired side reactions during propylamine conjugation. A common route involves reacting D/L-aminobutyric acid with propylamine under carbodiimide-mediated coupling (e.g., using DCC or EDC), followed by deprotection . Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and stoichiometric ratios influence yield and purity. Evidence from analogous syntheses (e.g., N-Boc-D-aminobutyric acid) shows yields exceeding 85% when using optimized conditions, such as controlled pH and inert atmospheres to minimize racemization .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the propylamino side chain and carboxylic acid moiety. For example, the propyl group’s methylene protons appear as a triplet at δ ~2.7–3.1 ppm, while the α-proton resonates near δ 3.5–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical m/z for CHNO: 145.1103) and detects impurities .

- HPLC : Reverse-phase C18 columns with mobile phases like 0.1% TFA in acetonitrile/water resolve enantiomers and degradation products. Retention times can be compared against certified reference standards .

Advanced: How can researchers address discrepancies in reported biological activities of this compound analogs?

Methodological Answer:

Contradictions in bioactivity data (e.g., herbicidal vs. growth-promoting effects) may arise from stereochemical variations or assay conditions. To resolve these:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chain length, amino group position) and test analogs in standardized bioassays (e.g., auxin-responsive gene expression in plants) .

Dose-Response Curves : Compare EC values across studies to identify potency thresholds. For example, analogs like 2,4-DB (a related butanoic acid herbicide) show activity at 10–10 M concentrations .

Metabolic Stability Assays : Evaluate compound degradation in biological matrices (e.g., plant tissues) using LC-MS to account for false-negative results .

Advanced: What experimental designs optimize the chromatographic separation of this compound from its isomers?

Methodological Answer:

Separation challenges arise due to structural similarities (e.g., 3-(Propylamino)butanoic acid). Methodological optimizations include:

- Column Selection : Chiral columns (e.g., Chirobiotic T) resolve enantiomers, while phenyl-hexyl stationary phases improve selectivity for positional isomers .

- Mobile Phase Adjustments : Adding ion-pairing agents (e.g., 10 mM heptafluorobutyric acid) enhances peak symmetry for ionizable compounds .

- Temperature Gradients : Elevating column temperature (30–40°C) reduces retention time variability caused by hydrogen bonding .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict conformational flexibility and identify susceptible bonds (e.g., amide hydrolysis) under physiological pH .

- Density Functional Theory (DFT) : Calculate charge distribution to optimize electron-withdrawing/donating groups for metabolic resistance. For example, fluorination at the β-position increases oxidative stability .

- Solubility Prediction : Use tools like ACD/Percepta to balance log P values (target ~1.5–2.5) for improved membrane permeability .

Basic: What are the critical considerations for ensuring reproducibility in synthetic protocols for this compound?

Methodological Answer:

- Reagent Purity : Use freshly distilled propylamine to avoid side reactions with aldehydes or ketones .

- Reaction Monitoring : Employ TLC (silica gel, n-butanol/acetic acid/water 4:1:1) to track progress and terminate reactions at >90% conversion .

- Purification : Gradient flash chromatography (hexane/ethyl acetate) removes unreacted starting materials, while recrystallization from ethanol/water mixtures enhances crystalline purity .

Advanced: How do stereochemical differences impact the biological activity of this compound?

Methodological Answer:

Enantiomers often exhibit divergent activities. For example:

- (R)-Isomer : May bind selectively to plant auxin receptors (e.g., TIR1), mimicking natural auxins .

- (S)-Isomer : Could act as a competitive inhibitor due to steric hindrance.

Methodological Validation :

Enantioselective Synthesis : Use chiral catalysts (e.g., L-proline) or enzymatic resolution .

Biological Testing : Compare racemic vs. enantiopure samples in dose-response assays .

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 145.20 g/mol | |

| log P (Predicted) | 1.2 | |

| pKa (Carboxylic Acid) | ~2.8 | |

| pKa (Amine) | ~9.5 | |

| Solubility in Water | 25 mg/mL (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.